molecular formula C8H17N3 B157966 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide CAS No. 1892-57-5

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Cat. No.: B157966
CAS No.: 1892-57-5
M. Wt: 155.24 g/mol
InChI Key: LMDZBCPBFSXMTL-UHFFFAOYSA-N
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Description

N-(3-Dimethylaminopropyl)-N′ -ethylcarbodiimide is commonly used in combination with N-hydroxysuccinimide (NHS) in carbodiimide coupling reaction to activate carboxyl group for coupling with amines to form amides.
Carbodiimide cross-linking reagent.

Mechanism of Action

Target of Action

The primary target of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are carboxyl groups . EDC is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Mode of Action

EDC operates by reacting with a carboxyl group first and forming an amine-reactive O-acylisourea intermediate . This intermediate quickly reacts with an amino group to form an amide bond, releasing an isourea by-product . The intermediate is unstable in aqueous solutions, so two-step conjugation procedures often rely on N-hydroxysuccinimide (NHS) for stabilization .

Biochemical Pathways

EDC is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters . These biochemical pathways are crucial in various biological processes, including protein synthesis and signal transduction.

Pharmacokinetics

Its water solubility suggests that it could be readily absorbed and distributed in the body if administered. The ADME properties of EDC would depend on the specific conditions of its use, including the route of administration and the presence of other substances.

Result of Action

The result of EDC’s action is the formation of amide bonds between carboxyl groups and primary amines . This can result in the crosslinking of proteins to nucleic acids or other proteins, the synthesis of peptides, or the formation of immunoconjugates . The specific molecular and cellular effects would depend on the particular molecules being linked.

Action Environment

The action of EDC is influenced by environmental factors such as pH and temperature. It is typically employed in the 4.0-6.0 pH range . The reaction efficiency can be increased or the active intermediate stabilized for later reaction to amines by including NHS or Sulfo-NHS . The stability of EDC itself would depend on storage conditions, including temperature, humidity, and exposure to light.

Biochemical Analysis

Biochemical Properties

1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE plays a significant role in biochemical reactions. It is used to induce the gelation of succinylated collagen (SCol) based on the formation of anhydride bonds between the carboxyl groups of SCol . The concentration of the SCol system was increased to 30.0 mg mL −1, which was much higher than that of the collagen system (10 mg mL −1) . Notably, the triple helix of SCol is crucial for its 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE-induced gelation .

Cellular Effects

1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE exhibits cytotoxic activity, which may be of potential therapeutic use . It has been shown to have effects on various types of cells and cellular processes. For instance, it has been used to crosslink collagen membranes for guided bone regeneration in Beagle Dogs . The study showed that cross-linking the collagen membranes with 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE enhanced the physical properties (tensile strength and enzymatic degradation) of the collagen membranes without risk of toxicity .

Molecular Mechanism

The molecular mechanism of action of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE involves the activation of carboxyl groups to form an unstable O-acylisourea intermediate which reacts with primary amines to form amide bonds . This reaction can be stabilized with the addition of N-hydroxysuccinimide (NHS) or Sulfo-NHS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE change over time. For instance, it has been used to induce the gelation of succinylated collagen (SCol) based on the formation of anhydride bonds between the carboxyl groups of SCol . The concentration of the SCol system was increased to 30.0 mg mL −1, which was much higher than that of the collagen system (10 mg mL −1) .

Dosage Effects in Animal Models

The effects of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE vary with different dosages in animal models. For instance, it has been used to crosslink collagen membranes for guided bone regeneration in Beagle Dogs . The study showed that cross-linking the collagen membranes with 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE enhanced the physical properties (tensile strength and enzymatic degradation) of the collagen membranes without risk of toxicity .

Metabolic Pathways

It is known that it is used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Properties

InChI

InChI=1S/C8H17N3/c1-4-9-8-10-6-5-7-11(2)3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDZBCPBFSXMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865258
Record name 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide
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Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Colorless to pale yellow liquid; [Alfa Aesar MSDS]
Record name Ethyldimethylaminopropyl carbodiimide
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CAS No.

1892-57-5
Record name 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide
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Record name Ethyldimethylaminopropyl carbodiimide
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Record name 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-
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Record name 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide
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Record name N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine
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Record name 1-ETHYL-3-(3-(DIMETHYLAMINO)PROPYL)CARBODIIMIDE
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Synthesis routes and methods I

Procedure details

To a stirred solution of a 1° or 2° amine (0.1-0.3 mmol), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 equiv.), 1-hydroxy-benzotriazole hydrate (HOBT) (1.5 equiv.), and diisopropylethylamine (DIPEA) (2.0 equiv.) in CH2Cl2 or DMF (0.05 M), was added a carboxylic acid (1.0-2.0 equiv). The solution was stirred for 16 h at ambient temperature. The reaction was quenched with saturated NaHCO3 solution and extracted three times with CH2Cl2. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The resultant crude material was purified on a silica gel column (5% MeOH/CH2Cl2).
[Compound]
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amine
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0.2 (± 0.1) mmol
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Synthesis routes and methods II

Procedure details

The same procudures as in Example 167 were repeated using 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-6-hydroxy 1,2,3,4-tetrahydroisoquinolin-2-ylppyrimidine(50 mg, 0.132 mmol ), 1-hydroxybenzotriazole(26.8 mg, 0.1 98 mmol), -ethyl-3-(3-dimethylaminopropyl)carbodiimide(32.9 mg, 0.171 mol), 4-benzylpiperazinoacetic acid dihydrochyoride (48.7 mg, 0.158mmol), and triethylamine(64 μl, 0.462mmol) to afford the titled compound.
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1-methyl-6-hydroxy 1,2,3,4-tetrahydroisoquinolin-2-ylppyrimidine
Quantity
50 mg
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reactant
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Synthesis routes and methods III

Procedure details

Subsequently, the aniline compound of formula (II) is subjected to a reaction with an acryloyl chloride substituted with A and B, in an organic solvent (e.g., methylene chloride or tetrohydrofuran) or a mixed solvent such as 50% aqueous tetrohydrofuran in the presence of an inorganic base (e.g., sodium bicarbonate) or organic base (e.g., triethylamine or diisopropylethylamine) at a low temperature ranging from −10° C. to 10° C.; or with acrylic acid substituted with A and B, in pyridine using a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluoro phosphate methaneaminium (HATU)), to obtain the inventive compound of formula (I) having an acrylamide group.
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Synthesis routes and methods IV

Procedure details

N-[(t-Butoxycarbonyl)-L-glutamic acid 1-methylamide 5-benzyl ester [0.55 g, S-isomer of the compound (XV) wherein R3 is methyl group, and n is 1] is dissolved in methylene chloride (8 ml), and thereto is added TFA (4 ml). The mixture is stirred at room temperature for one hour, and the reaction mixture is concentrated to give the de-protected product [0.81 g, stereoisomer of the compound (XIIa) wherein R3 is methyl group, and n is 1] in the form of TFA salt. The TFA salt of the de-protected product thus obtained is dissolved in DMF (3 ml), and to the mixture are added with stirring diisopropylethylamine (0.97 ml), HOBt (0.31 g), a solution of the compound obtained in the above (1) (0.77 g) in DMF (6 ml), and WSC (0.39 g) under ice-cooling, and the mixture is stirred at room temperature for 18.5 hours. The reaction mixture is poured to ice-water (100 ml), and the mixture is extracted three times with ethyl acetate, and the extract is washed with water, dried, and concentrated under reduced pressure. The resulting residue is purified by silica gel medium-pressure liquid chromatography (chloroform:MeOH=100:0→300:1) to give [N-(t-butoxycarbonyl)-S-(2,3,4-tri-O-acetyl-α-L-fucopyranosyl)-L-cysteinyl]-L-glutamic acid 1-methylamide 5-benzyl ester (0.88 g) as a syrup.
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Synthesis routes and methods V

Procedure details

[α]D20 =-16.7° (C=1, DMF) (B) From 133.2 g of DP-2, 100 g of methansulfonic acid, 84.4 g of Et3N, 36.7 g of HOBt.H2O, 55.7 g of Boc-Asn-OH and 37.2 g of WSC, 157 g (100%) of DP-3 are obtained by employing the same technique described in example I-7.
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36.7 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Reactant of Route 2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
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Reactant of Route 6
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Customer
Q & A

A: EDC functions as a zero-length crosslinking agent. It primarily targets carboxyl groups (-COOH) present on molecules like proteins, peptides, and carbohydrates. EDC forms a reactive intermediate with carboxyl groups, which can then react with primary amines (-NH2) to form stable amide bonds (-CO-NH-). This reaction is frequently employed for bioconjugation, immobilization, and crosslinking purposes. [, , , , , , ]

A: EDC reacts with a carboxyl group to form an unstable O-acylisourea intermediate. This intermediate is highly reactive and readily reacts with a nucleophile, such as a primary amine, to form a stable amide bond. If no amine is readily available, the intermediate can hydrolyze back to the original carboxyl group. [, , , ]

A: EDC modification can lead to changes in protein structure and function depending on the location and number of carboxyl groups modified. For example, modification of carboxyl groups located in the active site of an enzyme can lead to loss of activity. [, , , ]

A: * Molecular formula: C8H17N3* Molecular weight: 155.24 g/mol* Spectroscopic data: While the provided papers don't delve deep into detailed spectroscopic analyses, techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are commonly used to characterize EDC. [, ]

A: EDC is soluble in water and many organic solvents, making it versatile for various applications. Its stability is influenced by factors like pH and temperature. EDC is typically used immediately after preparation due to its hydrolysis in aqueous solutions. [, , , , ]

A: Yes, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance the stability of the active ester intermediate and improve conjugation efficiency. [, , ]

A: EDC's solubility in both aqueous and organic solvents enables its use in diverse applications, including modifying surfaces of materials like polyetheretherketone (PEEK) for improved biocompatibility and antibacterial activity. []

A: EDC itself is not a catalyst. It acts as a coupling agent, facilitating the formation of amide bonds between carboxyl and amine groups. It is consumed during the reaction and does not participate in catalytic cycles. [, , ]

A: While the provided research papers don’t focus on computational approaches, computational chemistry techniques like molecular docking and molecular dynamics simulations can be used to study the interactions of EDC with its target molecules. This information can be used to design more efficient crosslinking agents and optimize reaction conditions. []

A: The structure of EDC, with its carbodiimide group flanked by ethyl and dimethylaminopropyl substituents, is crucial for its function. Modifications to these groups can alter its reactivity and solubility. [, ]

A: EDC is susceptible to hydrolysis in aqueous solutions, particularly at higher pH levels. To improve stability, it is often used in conjunction with NHS or Sulfo-NHS, which converts the labile O-acylisourea intermediate into a more stable active ester, thereby increasing conjugation efficiency. [, , , ]

A: EDC should be stored as a dry powder at low temperatures (-20°C) to minimize hydrolysis and prolong its shelf life. []

A: EDC should be handled with care as it can cause skin and eye irritation. It is recommended to use appropriate personal protective equipment, such as gloves and safety glasses when handling EDC. [, ]

A: While EDC itself can modify biological molecules, its biocompatibility and biodegradability depend on the specific application and the final conjugated product. Research often focuses on using EDC in controlled settings to modify biomaterials and improve their biocompatibility. [, , ]

A: Several alternatives to EDC exist, each with its own advantages and disadvantages. Some common alternatives include:* Carbodiimides: Other carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) offer different solubility profiles and reaction kinetics. []* Alternative coupling reagents: Reagents like HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly employed in peptide synthesis and offer distinct reactivity profiles. []

A: EDC is generally more cost-effective compared to some of its alternatives, making it a preferred choice for large-scale applications and industrial processes. []

A: Research involving EDC often requires access to:* Chemical synthesis and characterization tools: These include NMR, IR, and Mass Spectrometry instruments. [, ]* Bioconjugation and material science facilities: These are essential for studying EDC-mediated modifications.* Biological and biochemical assays: These are necessary for evaluating the biological effects of EDC-modified molecules. []

A: EDC's versatility has fostered collaborations across diverse fields, including:* Bioconjugation: EDC plays a vital role in conjugating drugs, proteins, and targeting ligands. [, ]* Material science: It facilitates surface modifications of biomaterials, enhancing biocompatibility and introducing new functionalities. [, ]* Biosensing: EDC immobilizes biomolecules onto sensor surfaces for detection and diagnostics. []

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